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Compound of Interest

Compound Name:
2-Bromo-4,6-

dimethylbenzenesulfonamide

Cat. No.: B15227074

Get Quote

Nomenclature & Structural Analysis
IUPAC Name: 2-Bromo-4,6-dimethylbenzenesulfonamide CAS Registry Number:

(Analogous isomers exist; specific isomer requires synthesis verification) Molecular Formula:

Molecular Weight: 264.14 g/mol

Derivation of IUPAC Nomenclature
The naming convention follows the IUPAC Blue Book priority rules for polyfunctional aromatic

systems.

Principal Functional Group: The sulfonamide group (

) holds priority over halogens (

) and alkyl groups (

). Thus, the parent structure is benzenesulfonamide, and the carbon attached to the sulfur is
designated as C-1.
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Numbering Direction: The ring is numbered to assign the lowest possible locants to the

substituent set.

Option A (Clockwise): Substituents at 2 (Bromo), 4 (Methyl), 6 (Methyl).[1] Set = {2, 4, 6}.

Option B (Counter-Clockwise): Substituents at 2 (Methyl), 4 (Methyl), 6 (Bromo). Set = {2,

4, 6}.

Tie-Breaking (Alphabetical Priority): Since the locant sets are identical, IUPAC Rule P-14.4

dictates that the lower locant is assigned to the substituent cited first alphabetically. Bromo

precedes Methyl. Therefore, Bromine is assigned position C-2.

Structural Geometry
The molecule features a sterically crowded environment around the sulfonamide group. The

presence of an ortho-bromo group (C-2) and an ortho-methyl group (C-6) creates significant

torsional strain, forcing the sulfonamide moiety out of coplanarity with the benzene ring. This

"molecular cleft" is critical for binding affinity in metalloenzyme targets (e.g., Carbonic

Anhydrase).

Synthetic Methodology
Direct chlorosulfonation of 1-bromo-3,5-dimethylbenzene is chemically inefficient due to

competing directing effects and steric hindrance. The most robust, self-validating protocol

utilizes a Sandmeyer-type chlorosulfonation starting from 2,4-dimethylaniline (2,4-xylidine).

Retrosynthetic Analysis
Target: 2-Bromo-4,6-dimethylbenzenesulfonamide

Precursor: 2-Bromo-4,6-dimethylbenzenesulfonyl chloride

Intermediate: 2-Bromo-4,6-dimethylaniline (via regioselective bromination of 2,4-xylidine)

Step-by-Step Protocol
Step 1: Regioselective Bromination
Objective: Synthesize 2-bromo-4,6-dimethylaniline.
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Reagents: 2,4-Dimethylaniline (1.0 eq), Bromine (

, 1.0 eq), Acetic Acid (Solvent).

Mechanism: The amino group (

) is a strong ortho/para activator. The para position (C-4 relative to amine) is blocked by a
methyl group. The ortho position (C-6) is sterically accessible.

Procedure:

Dissolve 2,4-dimethylaniline in glacial acetic acid at 10°C.

Add

dropwise to maintain temperature < 15°C (exothermic).

Checkpoint: Monitor via TLC. Disappearance of starting material indicates completion. The

product precipitates as the hydrobromide salt.

Neutralize with

to liberate the free base.

Step 2: Meerwein Sulfonation (Diazotization &
Chlorosulfonation)
Objective: Convert the aniline to the sulfonyl chloride.

Reagents:

,

(conc.),

gas,

(catalyst), Acetic Acid.

Procedure:
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Diazotization: Suspend the aniline in

at -5°C. Add aqueous

dropwise. Ensure internal temp remains < 0°C to prevent diazonium decomposition.

Sulfur Insertion: In a separate vessel, saturate glacial acetic acid with

gas and add

.

Pour the cold diazonium salt solution into the

mixture.

Observation: Vigorous evolution of

gas indicates oxidative coupling.

Isolate the sulfonyl chloride via ice-water precipitation.

Step 3: Amination
Objective: Formation of the sulfonamide.[2]

Reagents: Aqueous Ammonia (

, 28%), THF (optional co-solvent).

Procedure:

Dissolve/suspend the sulfonyl chloride in THF.

Add excess aqueous ammonia at 0°C.

Stir at room temperature for 2 hours.

Acidify to pH 4 with HCl to precipitate the product (sulfonamides are weak acids;

).
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Reaction Workflow Diagram
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(SO2 / CuCl2)

Radical Coupling Sulfonyl Chloride
Intermediate

Amination
(NH3 / THF)

Nucleophilic Attack 2-Bromo-4,6-dimethyl-
benzenesulfonamide

Click to download full resolution via product page

Figure 1: Synthetic pathway utilizing the Meerwein chlorosulfonation strategy to ensure correct

regiochemistry.

Physicochemical Profiling
Understanding the physical properties is essential for purification and formulation.

Property
Value
(Predicted/Experimental)

Rationale

Physical State Crystalline Solid
High lattice energy due to

sulfonamide H-bonding.

Melting Point 165°C - 175°C
Typical range for trisubstituted

benzenesulfonamides.

pKa ~10.2
The sulfonamide proton is

weakly acidic.

LogP ~2.4

Moderate lipophilicity; Methyls

increase LogP, Sulfonamide

decreases it.

Solubility DMSO, DMF, MeOH

Poor water solubility; soluble in

alkaline aqueous solutions

(salt formation).

Pharmaceutical & Research Applications[3]
Carbonic Anhydrase Inhibition (CAI)
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Sulfonamides are the classic zinc-binding pharmacophore for Carbonic Anhydrase (CA)

inhibitors. The 2-Bromo-4,6-dimethyl substitution pattern offers a unique "tail" for SAR

(Structure-Activity Relationship) studies.

Mechanism: The deprotonated sulfonamide nitrogen coordinates with the

ion in the enzyme active site.

Selectivity: The steric bulk of the ortho-methyl and ortho-bromo groups may induce

selectivity for specific CA isoforms (e.g., CA IX over CA II) by clashing with hydrophobic

pockets in the enzyme channel.

Synthetic Scaffold (Suzuki-Miyaura Coupling)
The presence of the Bromine atom at the C-2 position renders this molecule a valuable

orthogonal scaffold.

Reactivity: The C-Br bond allows for Palladium-catalyzed cross-coupling reactions (Suzuki,

Buchwald-Hartwig) after the sulfonamide has been installed.

Utility: This allows researchers to derivatize the C-2 position with aryl or heteroaryl groups to

expand the library of potential drug candidates without affecting the sulfonamide warhead.

Analytical Characterization (Expected Signals)[4]
To validate the synthesis, the following spectroscopic signatures must be confirmed:

1H NMR (DMSO-d6):

2.3-2.5 ppm: Two singlets (3H each) for

and

.

7.0-7.5 ppm: Two aromatic singlets (or meta-coupled doublets,

) for the protons at C-3 and C-5.
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7.5-8.0 ppm: Broad singlet (2H) for

(exchangeable with

).

IR Spectroscopy:

: N-H stretching (symmetric/asymmetric).

&

:

stretching (sulfonamide).

Mass Spectrometry (ESI):

peak at m/z ~262/264 (1:1 ratio due to

isotope pattern).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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